![molecular formula C23H25FN8O2S B2892914 8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione CAS No. 872627-64-0](/img/structure/B2892914.png)
8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H25FN8O2S and its molecular weight is 496.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Activity
A study by Watanabe et al. (1992) investigated derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, similar in structure to the specified compound, for their antagonist activities. They found significant 5-HT2 antagonist activity in these compounds, suggesting potential applications in targeting serotonin receptors (Watanabe et al., 1992).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for cardiovascular activity. Their findings indicated strong prophylactic antiarrhythmic activity and hypotensive activity in certain analogues, pointing towards potential cardiovascular therapeutic uses (Chłoń-Rzepa et al., 2004).
Antidepressant Agents
In 2016, Zagórska et al. conducted a study on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, structurally similar to the specified compound, for their potential as antidepressant agents. They found potent serotonin receptor ligands with weak inhibitory potencies for certain phosphodiesterases, suggesting their usefulness in developing antidepressant and/or anxiolytic agents (Zagórska et al., 2016).
Luminescent Properties
Gan et al. (2003) studied novel piperazine substituted naphthalimide compounds, related to the specified compound, for their luminescent properties and photo-induced electron transfer. This research could contribute to the development of new materials with specific optical properties (Gan et al., 2003).
Herbicidal Applications
A study by Li et al. (2005) on novel 1-phenyl-piperazine-2,6-diones, which are structurally related to the compound , revealed significant herbicidal activity, indicating potential agricultural applications (Li et al., 2005).
Antibacterial Evaluation
Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives and evaluated them for antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus. The structural similarity suggests possible antibacterial applications for the specified compound (Sunduru et al., 2011).
Antihistaminic Activity
Pascal et al. (1985) synthesized derivatives of 1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones and evaluated them for antihistaminic activity. Their findings suggest the potential of such compounds, including the one specified, in the treatment of allergies (Pascal et al., 1985).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . They transport purine and pyrimidine nucleosides across the cell membrane .
Mode of Action
This compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway by reducing the transport of nucleosides into the cell . This can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides.
Result of Action
The inhibition of ENTs by this compound can disrupt nucleotide synthesis and other cellular processes, potentially leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN8O2S/c1-29-19-18(20(33)28-23(29)34)32(10-3-15-35-21-25-8-2-9-26-21)22(27-19)31-13-11-30(12-14-31)17-6-4-16(24)5-7-17/h2,4-9H,3,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGACNATCYDXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CCCSC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
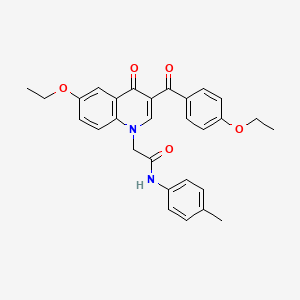

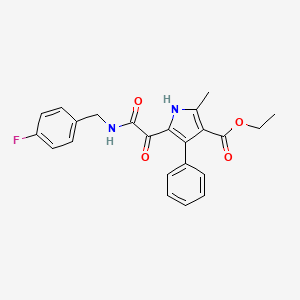
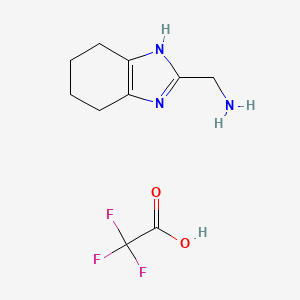

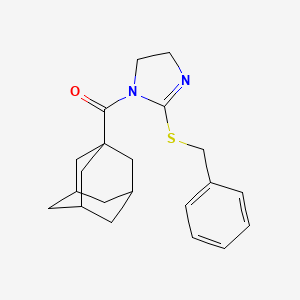
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)
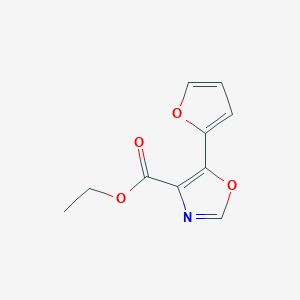
![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)
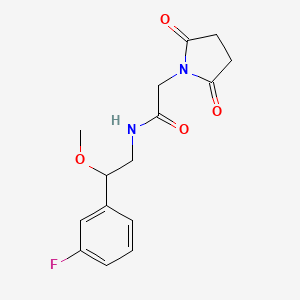
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)
![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)
